molecular formula C11H12N2S B1421327 N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride CAS No. 920439-00-5

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Cat. No. B1421327
CAS RN: 920439-00-5
M. Wt: 204.29 g/mol
InChI Key: GUVNEOPSLYRNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is a chemical compound . Thiazoles, the group of azole heterocycles to which this compound belongs, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride” is represented by the empirical formula C6H12Cl2N2S . The InChI code for this compound is 1S/C6H10N2S.2ClH/c1-5-4-9-6 (8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride, have been reported to exhibit antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses, indicating potential use in antiviral drug development .

Anti-inflammatory Properties

The indole scaffold is also associated with anti-inflammatory activities. This suggests that N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride could be explored for its efficacy in reducing inflammation, which is a common pathway in many diseases .

Anticancer Potential

Indole derivatives have been found to possess anticancer activities. By binding with high affinity to multiple receptors, these compounds can be helpful in developing new therapeutic agents for cancer treatment .

Antimicrobial Effects

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This implies that N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride could be useful in combating various bacterial and fungal infections .

Neuroprotective Applications

Research has indicated that certain indole derivatives can be used to study neuroprotective effects and neuroinflammatory responses, which could be relevant for conditions like Parkinson’s disease .

Analgesic Uses

Compounds with an indole base have shown significant analgesic activities. This points to the possibility of using N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride in the development of pain relief medications .

properties

IUPAC Name

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVNEOPSLYRNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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